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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,
diagnostics, and therapeutic research. Applications such as quantitative PCR (QPCR),
fluorescence in situ hybridization (FISH), and single-molecule imaging rely on the covalent
attachment of a fluorophore to a specific oligonucleotide sequence. Alexa Fluor™ 555 (AF 555)
is a bright and photostable fluorescent dye with an excitation maximum at 555 nm and an
emission maximum at 565 nm. The N-hydroxysuccinimidyl (NHS) ester of AF 555 is an amine-
reactive derivative that efficiently and specifically labels oligonucleotides containing a primary
aliphatic amine.[1][2][3] This document provides detailed protocols for labeling amino-modified
oligonucleotides with AF 555 NHS ester, subsequent purification, and characterization of the
conjugate.

Principle of the Reaction

The labeling chemistry is based on the nucleophilic attack of a primary amine on the carbonyl
group of the NHS ester.[2] This reaction results in the formation of a stable amide bond and the
release of N-hydroxysuccinimide (NHS) as a byproduct.[2][4] The reaction is highly efficient
and specific for primary amines when carried out at an optimal pH range of 8.3-8.5.[3][4][5] At a
lower pH, the amine group is protonated and thus less nucleophilic, while at a higher pH, the
NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[3][4]
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Materials and Reagents

Reagent/Material

Specifications

Storage

Amino-modified

oligonucleotide

HPLC or PAGE purified, 5'- or

3'-amino modification

-20°C

AF 555 NHS ester

Molecular Weight: ~1250 g/mol

-20°C, desiccated and
protected from light[1][6][7]

Anhydrous Dimethyl Sulfoxide
(DMSO)

High-quality, amine-free

Room temperature, desiccated

0.1 M Sodium Bicarbonate or

Conjugation Buffer 0.1 M Sodium Borate, pH 8.3- 4°C
8.5
) ) 1 M Tris-HCI, pH8.00or 1 M
Quenching Buffer (optional) 4°C

Glycine

Nuclease-free water

Room temperature

Ethanol, 100% and 70%

Molecular biology grade

Room temperature

3 M Sodium Acetate, pH 5.2

Room temperature

Desalting columns (e.g., Glen
Gel-Pak™)

As per manufacturer's

instructions

Room temperature

Experimental Protocols
Preparation of Reagents

» Amino-modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in

the conjugation buffer to a final concentration of 1-5 mM. Ensure the oligonucleotide is free

from any amine-containing buffers (e.g., Tris), as these will compete with the labeling

reaction.[8][9] If necessary, perform a buffer exchange or ethanol precipitation.

o AF 555 NHS Ester Solution: Immediately before use, dissolve the AF 555 NHS ester in
anhydrous DMSO to a concentration of 10 mg/mL.[10] NHS esters are moisture-sensitive

and can hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[2]

[5]
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Oligonucleotide Labeling Reaction

The following protocol is a general guideline. The optimal molar excess of the dye may need to
be determined empirically.

 In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the
freshly prepared AF 555 NHS ester solution. A 5- to 20-fold molar excess of the AF 555
NHS ester over the oligonucleotide is recommended for efficient labeling.[5]

o Vortex the reaction mixture gently.

 Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C.
Protect the reaction from light by wrapping the tube in aluminum foil.

» (Optional) To quench the reaction, add the quenching buffer to a final concentration of 100
mM. This will react with any remaining unreacted NHS ester.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes

) ) ] Higher concentrations can
Oligonucleotide Concentration 1-5mM ) ) o
improve reaction kinetics.

May need optimization based
Molar Excess of AF 555 NHS

5-20 fold on the oligonucleotide
Ester

sequence and purity.

] 0.1 M Sodium Bicarbonate or pH must be between 8.3 and
Reaction Buffer ) ]
Borate 8.5 for optimal reaction.[3][5]

) Longer incubation may be
_ , 1-4 hours at RT or overnight at ,
Reaction Time a°C necessary for less reactive
amines.

Temperature 20-25°C or 4°C

Purification of the Labeled Oligonucleotide
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Purification is a critical step to remove unreacted AF 555 NHS ester and the NHS byproduct,
which can interfere with downstream applications.[11]

This method is effective for concentrating the labeled oligonucleotide and removing a
significant portion of the unreacted dye.[4]

To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[4]
e Add 3 volumes of cold 100% ethanol.[4]

e Incubate at -20°C for at least 30 minutes.[4]

o Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[4]

o Carefully decant the supernatant which contains the unreacted dye.

e Wash the pellet with cold 70% ethanol.[4]

o Centrifuge again and decant the supernatant.

 Air-dry the pellet briefly and resuspend in a suitable buffer (e.g., nuclease-free water or TE
buffer).

This method is suitable for removing excess small molecules like unreacted dye and salts.[4]

o Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's
instructions.[4]

e Load the reaction mixture onto the column.

o Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will
elute in the void volume.[4]

For the highest purity, reversed-phase HPLC is the recommended method. It can separate the
labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.[8][12]

e Use a C18 reversed-phase column.
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o Employ a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).
e Monitor the elution at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye).

o Collect the fraction corresponding to the dual-absorbance peak, which represents the
labeled oligonucleotide.

Characterization of the Labeled Oligonucleotide

The concentration of the labeled oligonucleotide can be determined by measuring the
absorbance at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye) using a
spectrophotometer.[13][14]

o Concentration of Oligonucleotide (uUM):(A260 - (A555 * CF)) / €_oligo * Dilution Factor
e Concentration of Dye (uM):A555 / £_dye * Dilution Factor
o Degree of Labeling (DOL):Concentration of Dye / Concentration of Oligonucleotide

Where:

A260 and A555 are the absorbances at 260 nm and 555 nm, respectively.

CF is the correction factor for the dye's absorbance at 260 nm (typically around 0.08 for AF
555).

€_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm (sequence-
dependent).

€_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 cm—tM~1).

Table 2: Spectral Properties of AF 555
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Excitation Maximum 555 nm[15]

Emission Maximum 565 nm

Molar Extinction Coefficient (at 555 nm) ~150,000 cm~tM~1

Correction Factor (A260/A555) ~0.08
Troubleshooting

Table 3: Troubleshooting Guide
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Issue

Possible Cause

Recommended Solution

Low Labeling Efficiency

pH of the reaction buffer is too

low.

Verify the pH of the
conjugation buffer is between
8.3 and 8.5.[5]

AF 555 NHS ester has
hydrolyzed.

Prepare the AF 555 NHS ester
solution immediately before
use in anhydrous DMSO.[5]

Presence of primary amines in
the buffer.

Use a fresh, amine-free buffer.
Perform buffer exchange if

necessary.[5][9]

Insufficient molar excess of

dye.

Increase the molar excess of
the AF 555 NHS ester.[5]

Multiple Peaks in HPLC

Analysis

Incomplete reaction.

Increase the reaction time or

the molar excess of the dye.[5]

Hydrolysis of the NHS ester.

Ensure anhydrous conditions
when preparing the dye

solution.[5]

Presence of impurities in the

starting oligonucleotide.

Use highly purified starting

oligonucleotide.[5]

Low Recovery After

Purification

Loss of product during column
chromatography or

precipitation.

Optimize the purification
protocol to minimize sample
loss. Ensure proper
precipitation and pellet

handling.

Precipitation of the labeled

oligonucleotide.

Check the solubility of the
labeled product in the

purification buffers.

Visualizations
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Chemical Reaction Pathway

Amino-modified

Oligonucleotide (Oligo-NH2) AF 555 NHS Ester

Nucleophilic Attack
(pH 8.3-8.5)

Tetrahedral Intermediate

NHS Leaving Group

AF 555-Labeled Oligonucleotide N-hydroxysuccinimide
(Stable Amide Bond) (Byproduct)

Click to download full resolution via product page

Caption: Reaction mechanism of AF 555 NHS ester with an amino-modified oligonucleotide.

Experimental Workflow

4. Purify Labeled Oligo 5. Characterize Conjugate 6. AF 555-Labeled
(Ethanol Precipitation, Desalting, or HPLC) (UV-Vis Spectroscopy) Oligonucleotide

2. Prepare Fresh
AF 555 NHS Ester Solution
1. Prepare Amino-
modified Oligo Solution

3. Mix and Incubate
(1-4h at RT or overnight at 4°C)

Click to download full resolution via product page

Caption: Workflow for labeling oligonucleotides with AF 555 NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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